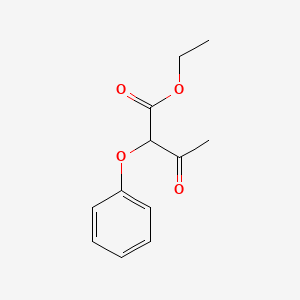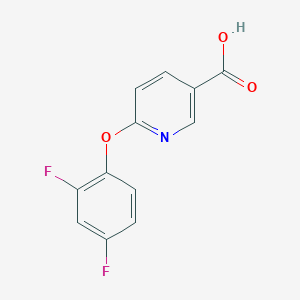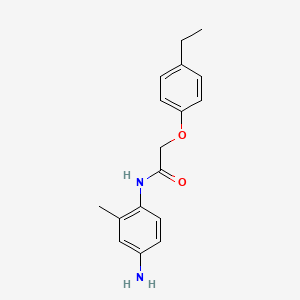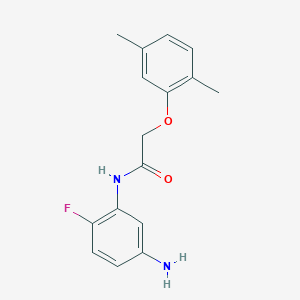
3-Oxo-2-phénoxybutanoate d'éthyle
Vue d'ensemble
Description
Ethyl 3-oxo-2-phenoxybutanoate is an organic compound with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . It is also known by several synonyms, including ethyl 2-phenoxy-3-oxobutanoate and 2-phenoxyacetoacetate . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Applications De Recherche Scientifique
Ethyl 3-oxo-2-phenoxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Industry: Ethyl 3-oxo-2-phenoxybutanoate is employed in the production of specialty chemicals and materials.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
Ethyl 3-oxo-2-phenoxybutanoate interacts with its target, ACE, through a process known as biocatalytic asymmetric reduction. This process involves the reduction of Ethyl 3-oxo-2-phenoxybutanoate to ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) with carbonyl reductases . This interaction results in high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Biochemical Pathways
The interaction of Ethyl 3-oxo-2-phenoxybutanoate with ACE affects the renin-angiotensin system, a critical pathway in the regulation of blood pressure. By inhibiting ACE, Ethyl 3-oxo-2-phenoxybutanoate prevents the formation of angiotensin II, thereby lowering blood pressure .
Result of Action
The molecular and cellular effects of Ethyl 3-oxo-2-phenoxybutanoate’s action include the inhibition of ACE and the subsequent reduction in angiotensin II levels. This leads to vasodilation, decreased blood volume, and ultimately, a reduction in blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-phenoxybutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with phenol in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification.
Industrial Production Methods
In industrial settings, the production of ethyl 3-oxo-2-phenoxybutanoate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-oxo-2-phenoxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Comparaison Avec Des Composés Similaires
Ethyl 3-oxo-2-phenoxybutanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-2-phenylbutanoate: This compound has a similar structure but with a phenyl group instead of a phenoxy group.
Ethyl acetoacetate: A simpler ester with a keto group, commonly used in organic synthesis.
Methyl 3-oxo-2-phenoxybutanoate: Similar to ethyl 3-oxo-2-phenoxybutanoate but with a methyl ester group instead of an ethyl ester group.
The uniqueness of ethyl 3-oxo-2-phenoxybutanoate lies in its specific functional groups and their reactivity, which make it a valuable intermediate in various synthetic pathways .
Propriétés
IUPAC Name |
ethyl 3-oxo-2-phenoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(14)11(9(2)13)16-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLFQGWHCIRDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515818 | |
| Record name | Ethyl 3-oxo-2-phenoxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-83-4 | |
| Record name | Ethyl 3-oxo-2-phenoxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)









![[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318057.png)
